

Technical Guide: FAD012 (3,5-Dimethyl-4-Hydroxycinnamic Acid)

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Compound of Interest

Compound Name: 3,5-Dimethyl-4-hydroxycinnamic acid

Cat. No.: B1336858

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Executive Summary

FAD012 (Ferulic Acid Derivative 012) is a synthetic, lipophilic analog of the natural phenol ferulic acid (FA).[1] Chemically identified as **3,5-dimethyl-4-hydroxycinnamic acid**, FAD012 was rationally designed to overcome the pharmacokinetic limitations of ferulic acid—specifically its moderate lipophilicity and limited blood-brain barrier (BBB) permeability.

By replacing the methoxy group (-OCH₃) of ferulic acid with a methyl group (-CH₃) and introducing a second methyl group at the C5 position, FAD012 exhibits enhanced lipophilicity while retaining the critical phenolic hydroxyl moiety required for radical scavenging. This structural optimization results in superior neuroprotective efficacy, particularly in the maintenance of cerebral blood flow (CBF) and preservation of endothelial nitric oxide synthase (eNOS) function during ischemic events.

Chemical Identity & Physicochemical Properties[1]

[2][3][4][5][6]

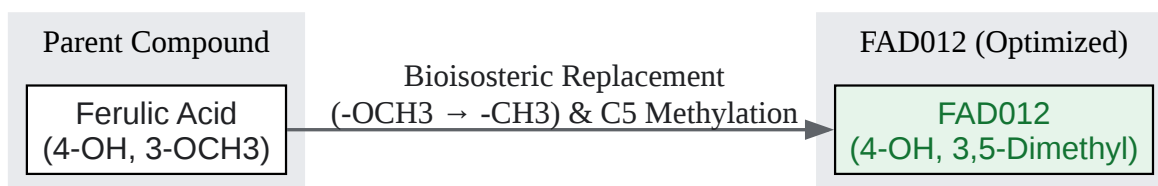
Structural Characterization

FAD012 belongs to the hydroxycinnamic acid class. Its design leverages the "ortho-substitution" principle, where alkyl groups flanking the phenolic hydroxyl enhance antioxidant stability via steric hindrance and electron-donating inductive effects.

| Property | Ferulic Acid (Parent) | FAD012 (Derivative) |
|-----------------------|--|--|
| IUPAC Name | 4-hydroxy-3-methoxycinnamic acid | 3,5-dimethyl-4-hydroxycinnamic acid |
| Formula | C ₁₀ H ₁₀ O ₄ | C ₁₁ H ₁₂ O ₃ |
| Molar Mass | 194.18 g/mol | 192.21 g/mol |
| Substituents (C3, C5) | Methoxy (-OCH ₃), H | Methyl (-CH ₃), Methyl (-CH ₃) |
| Lipophilicity (LogP) | ~1.5 | > 2.0 (Estimated high lipophilicity) |
| Water Solubility | ~780 µg/mL | ~140 µg/mL (Poor) |
| Melting Point | 168–172 °C | ~190 °C |
| UV Max | 320 nm | 308 nm |

Structural Visualization

The following diagram illustrates the structural transformation from Ferulic Acid to FAD012, highlighting the methylation that drives its lipophilic properties.



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Figure 1: Structural evolution of FAD012. The replacement of the methoxy group with methyl groups increases lipophilicity, facilitating BBB transport.

Synthesis & Formulation

Chemical Synthesis Protocol

The synthesis of FAD012 typically utilizes the Knoevenagel condensation, a robust method for generating cinnamic acid derivatives from benzaldehydes.

Reagents:

- Precursor: 3,5-Dimethyl-4-hydroxybenzaldehyde (Syringaldehyde analog).
- Reagent: Malonic acid.^{[2][3][4][5][6][7]}
- Catalyst: Piperidine (base) and Pyridine (solvent/base).
- Solvent: Ethanol (for workup).

Step-by-Step Methodology:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3,5-dimethyl-4-hydroxybenzaldehyde (10 mmol) and malonic acid (20 mmol) in pyridine (5 mL).
- Catalysis: Add catalytic piperidine (0.1 mL).
- Condensation: Heat the mixture to 80–100°C for 3–5 hours. Monitor via TLC until the aldehyde is consumed.
- Hydrolysis/Decarboxylation: The reaction conditions promote simultaneous condensation and decarboxylation to form the acrylic acid side chain.
- Workup: Pour the cooled reaction mixture into ice-cold dilute HCl (1M) to precipitate the crude acid.
- Purification: Filter the precipitate, wash with cold water, and recrystallize from aqueous ethanol to yield FAD012 as off-white/pale yellow crystals.

Formulation: Cyclodextrin Complexation

Due to FAD012's poor water solubility (140 µg/mL), bioavailability is limited in aqueous media. A Gamma-Cyclodextrin (γ-CD) inclusion complex is recommended for in vivo delivery.

- Method: Co-grinding (3D Ball Mill).^{[1][2][8][9]}

- Ratio: 1:1 Molar ratio (FAD012 : γ -CD).[1][2][8]
- Outcome: Increases solubility ~5-fold and improves dissolution rate without altering chemical stability.

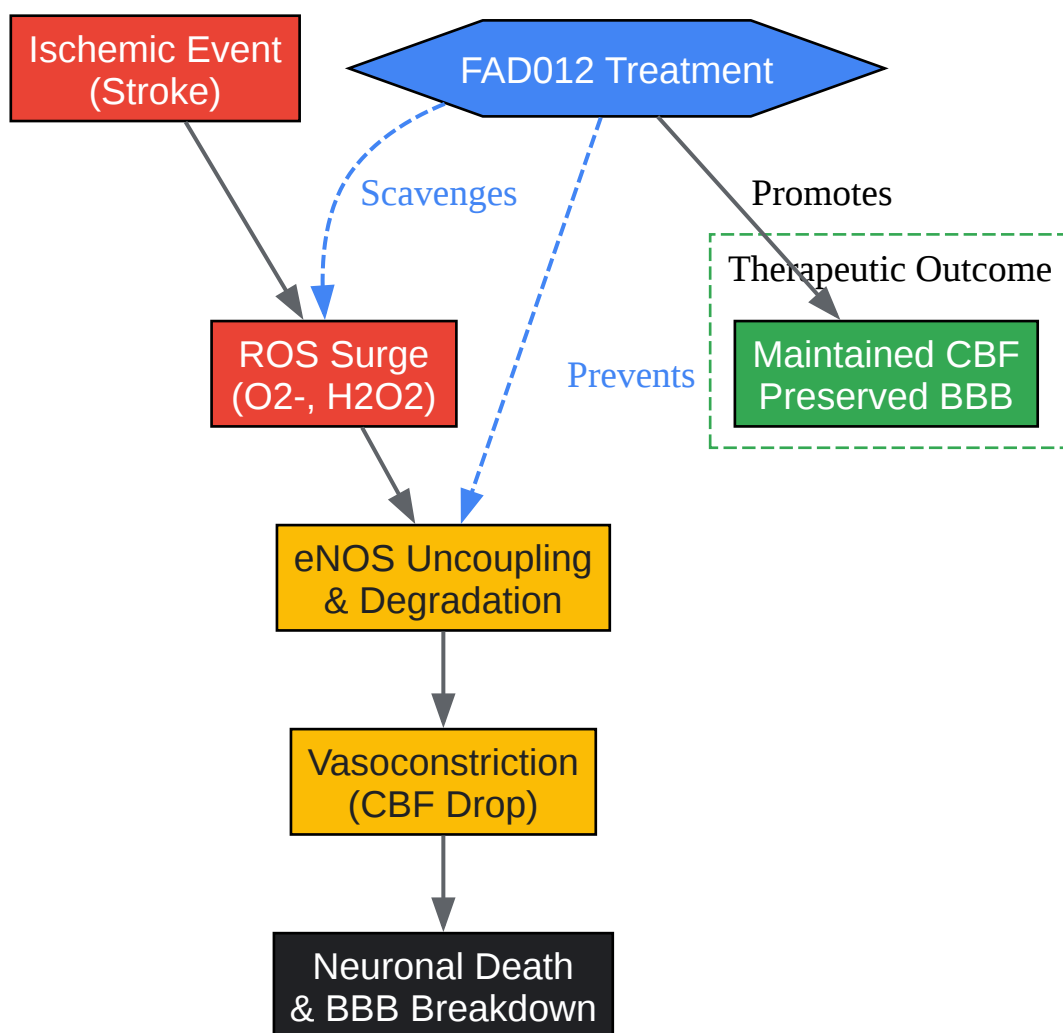
Pharmacology & Mechanism of Action

Core Mechanism: Neurovascular Protection

FAD012 operates via a dual mechanism: direct antioxidant activity and preservation of endothelial function. Unlike simple antioxidants, FAD012 actively maintains the signaling pathways required for vasodilation during ischemic stress.

Pathway Analysis

- Oxidative Stress Blockade: FAD012 scavenges Reactive Oxygen Species (ROS), specifically hydroxyl radicals and peroxynitrite, generated during ischemia/reperfusion.
- eNOS Preservation: ROS typically degrades endothelial Nitric Oxide Synthase (eNOS) or uncouples it. FAD012 protects eNOS integrity and phosphorylation (Ser1177).
- Vasodilation Maintenance: Preserved eNOS produces Nitric Oxide (NO), ensuring cerebral arterioles remain dilated even under stress.
- CBF & BBB Integrity: Sustained blood flow prevents the "no-reflow" phenomenon and maintains the structural integrity of the Blood-Brain Barrier (BBB), preventing edema.



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Figure 2: Mechanistic pathway of FAD012 in ischemic stroke. Blue dashed lines indicate therapeutic intervention points.

Therapeutic Applications

Ischemic Stroke (Prophylactic & Acute)

- Efficacy: In rat photothrombotic and MCAO models, FAD012 (300 mg/kg) significantly reduced infarct volume and neurological deficits compared to equimolar Ferulic Acid.
- Key Finding: The protective effect is L-NAME sensitive, confirming it is mediated by NO-dependent vasodilation.

Post-Stroke Dysphagia[7][8][10][13][14]

- Context: Chronic cerebral hypoperfusion often leads to degeneration of dopaminergic neurons in the striatum, causing swallowing dysfunction.
- FAD012 Effect: Chronic administration prevents the loss of Tyrosine Hydroxylase (TH) positive neurons and preserves the swallowing reflex, likely by maintaining microcirculation in the basal ganglia.

Experimental Protocols

In Vitro Antioxidant Assay (DPPH)

Objective: Quantify the radical scavenging capacity of FAD012 relative to Ferulic Acid.

- Preparation: Dissolve FAD012 in ethanol to prepare a stock solution (10 mM). Prepare serial dilutions (1–1000 μ M).
- Reaction: Mix 100 μ L of FAD012 solution with 100 μ L of DPPH solution (0.2 mM in ethanol) in a 96-well plate.
- Incubation: Incubate in the dark at room temperature for 30 minutes.
- Measurement: Measure absorbance at 517 nm using a microplate reader.
- Calculation: Calculate % Inhibition =
$$\frac{\text{Absorbance of Control} - \text{Absorbance of Sample}}{\text{Absorbance of Control}} \times 100$$

. Determine IC50 via non-linear regression.

In Vivo Cerebral Blood Flow (CBF) Monitoring

Objective: Assess FAD012's ability to maintain perfusion during thrombosis.

- Subjects: Male Sprague-Dawley rats.
- Treatment: Administer FAD012 (100–300 mg/kg, i.p. or p.o.) suspended in 0.5% CMC 1 hour before injury.

- Induction: Anesthetize rats. Inject Rose Bengal dye (IV). Irradiate the skull (green laser, 532 nm) to induce photothrombosis.
- Monitoring: Fix a Laser Doppler Flowmetry probe to the skull over the ischemic core.
- Endpoint: Record CBF continuously for 60 minutes. FAD012 treated groups should show a delayed or attenuated drop in perfusion compared to vehicle.

References

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- Solubility & Cyclodextrin Complexation
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 - Involvement of the Restoration of Cerebral Blood Flow and Maintenance of eNOS Expression in the Prophylactic Protective Effect of the Novel Ferulic Acid Derivative FAD012 against Ischemia/Reperfusion Injuries in Rats.[1]
 - Source: International Journal of Molecular Sciences (2023).
- Dysphagia & Chronic Hypoperfusion
 - Chronic Administration with FAD012 Maintains Cerebral Blood Flow and Ameliorates Swallowing Dysfunction After Chronic Cerebral Hypoperfusion in Rats.[10]
 - Source: International Journal of Molecular Sciences (2025).

- (Note: Volume/Issue approximate based on recent search context).

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